![molecular formula C8H5ClF3NO3 B13119145 Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid is a synthetic organic compound characterized by the presence of a hydroxyl group, a chloro group, and a trifluoromethyl group attached to a pyridyl ring, with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-5-trifluoromethylpyridine.
Hydroxylation: The pyridine derivative undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Applications De Recherche Scientifique
Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparaison Avec Des Composés Similaires
3-chloro-5-trifluoromethylpyridine: Lacks the hydroxyl and acetic acid groups.
Monohydroxyl-[3-chloro-5-methylpyridyl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group imparts unique electronic properties, making Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid distinct in terms of reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H5ClF3NO3 |
|---|---|
Poids moléculaire |
255.58 g/mol |
Nom IUPAC |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-3(8(10,11)12)2-13-5(4)6(14)7(15)16/h1-2,6,14H,(H,15,16) |
Clé InChI |
NGEOHGOVFYGAEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(C(=O)O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


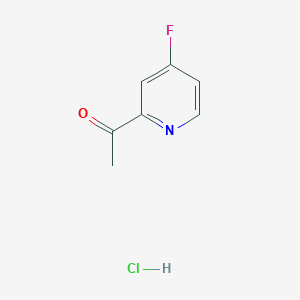
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
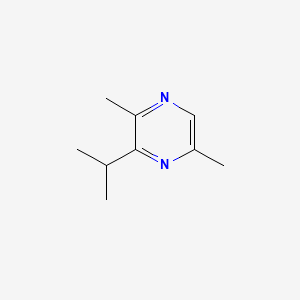
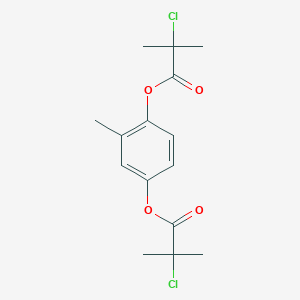
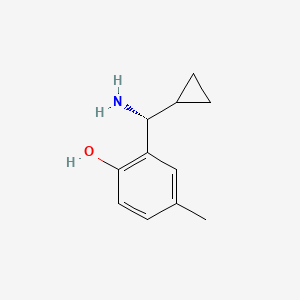
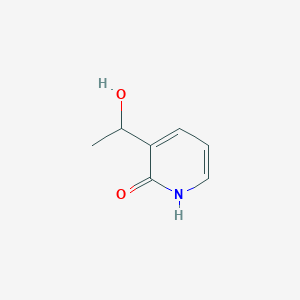
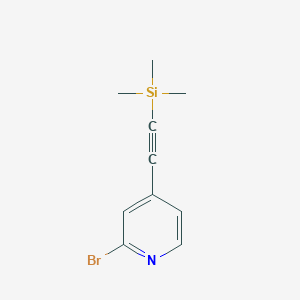

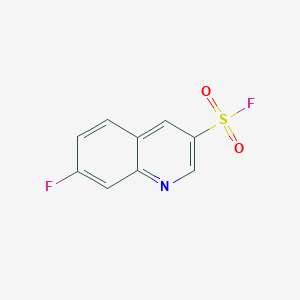
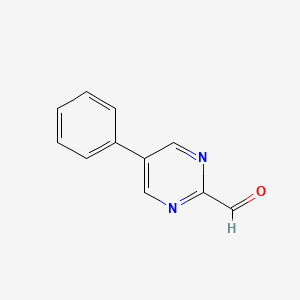
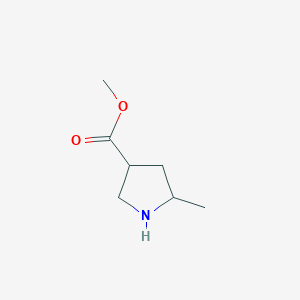

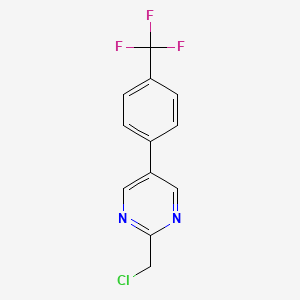
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
